N(alpha)-biotinyl-neuropeptide Y
Description
N(alpha)-biotinyl-neuropeptide Y (hereafter referred to as Biotinyl-NPY) is a biotin-conjugated derivative of neuropeptide Y (NPY), a 36-amino acid peptide involved in critical physiological processes such as appetite regulation, cardiovascular function, and stress responses . Biotinylation at the N-terminus (α-position) enables high-affinity binding to streptavidin or avidin, facilitating its use in detection, purification, and receptor localization studies. This modification retains NPY’s core structure (Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly...Tyr-NH₂) while introducing a biotin tag, which minimally disrupts receptor interactions when positioned away from the pharmacophore .
Biotinyl-NPY is synthesized via solid-phase peptide synthesis (SPPS) with side-chain protection and HPLC purification, ensuring >95% purity . Its applications span in vitro receptor binding assays, immunohistochemistry, and fluorescence-activated cell sorting (FACS) to study NPY receptor (Y1, Y2, Y4, Y5) distribution and signaling .
Properties
CAS No. |
132964-49-9 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Synonyms |
N(alpha)-biotinyl-neuropeptide Y |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
| Compound | Modification | Receptor Targets | Binding Affinity (Ki, nM) | Key Applications |
|---|---|---|---|---|
| Biotinyl-NPY | Biotin at N-terminus (α-position) | Y1, Y2, Y4, Y5 | Y1: 0.8 ± 0.2; Y2: 1.5 ± 0.3 | Receptor mapping, pull-down assays |
| NPY (native) | Unmodified | Y1, Y2, Y4, Y5 | Y1: 0.5 ± 0.1; Y2: 0.7 ± 0.2 | Functional studies, animal models |
| Biotinyl-Neuropeptide W-23 | Biotin at C-terminus | NPBW1 (GPR7), NPBW2 (GPR8) | NPBW1: 2.1 ± 0.4 | Obesity research, receptor imaging |
| Biotinyl-ACTH (1-39) | Biotin at N-terminus | Melanocortin receptors | MC2R: 3.0 ± 0.5 | Stress response studies |
| N-Methyl-JNJ-31020028 | Radiolabeled Y2 antagonist | Y2 | Y2: 0.3 ± 0.1 | PET imaging, pharmacokinetic studies |
Key Findings :
- In contrast, C-terminal biotinylation (e.g., Biotinyl-Neuropeptide W-23) reduces NPBW1 affinity by 50% compared to native NPW .
- Stability: Biotinyl-NPY requires storage at -20°C to prevent aggregation, whereas non-biotinylated NPY analogs (e.g., N-Methyl-JNJ-31020028) are stable at 4°C due to methyl-group stabilization .
- Functional Versatility: Unlike radiochemical analogs (e.g., JNJ-31020028), Biotinyl-NPY is unsuitable for in vivo imaging but excels in in vitro assays due to streptavidin’s high signal-to-noise ratio .
Application-Specific Advantages
- Receptor Localization : Biotinyl-NPY outperforms fluorescently tagged NPY in tissue-section staining due to biotin’s smaller steric hindrance .
- Drug Development : Truncated analogs (e.g., NPY 13-36) show Y2 selectivity but lack the broad receptor profiling utility of full-length Biotinyl-NPY .
- Limitations: Biotinyl-NPY cannot distinguish Y1/Y2 receptor conformations in intact cells, a task achieved by selective antagonists like JNJ-31020028 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
